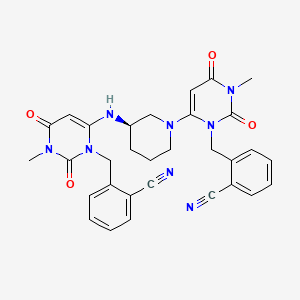

(R)-2-((6-(3-((3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

描述

A metabolite of Aloesin

作用机制

Target of Action

The primary target of this compound is the FAT1 protein, a key gene that promotes the migration and growth of cancer cells . FAT1 is highly expressed on the plasma membrane of colon cancer cells .

Mode of Action

The compound significantly inhibits the expression of FAT1 in tumor cells . It also promotes the expression of new tumor suppressor genes .

Biochemical Pathways

The compound affects the pathways related to the expression of FAT1 and downstream signaling pathways . By inhibiting FAT1, it disrupts the pathways that promote cancer cell migration and growth .

Pharmacokinetics

The compound has been shown to have a significant cytotoxic activity against human colon cancer cell lines .

Result of Action

The compound has a significant inhibitory effect on tumor growth . In animal experiments, it significantly inhibited tumor growth without significantly affecting the weight of the animals, indicating a high safety profile .

生物活性

(R)-2-((6-(3-((3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of pyrimidine and piperidine rings is noteworthy as these structures are often associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have shown effectiveness against a range of bacteria and fungi. The compound may share these properties due to its structural similarities.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| (R)-2... | Pseudomonas aeruginosa | Pending Study |

The mechanism by which (R)-2... exerts its biological effects may involve the inhibition of key metabolic pathways in pathogens. Pyrimidine derivatives are known to interfere with nucleic acid synthesis, which is critical for bacterial growth and replication.

Case Studies

A study published in Zeitschrift für Kristallographie detailed the crystal structure of related compounds and their interaction with biological targets. The findings suggest that the spatial arrangement of functional groups in (R)-2... could enhance binding affinity to specific enzymes involved in microbial metabolism .

In another investigation focusing on similar pyrimidine derivatives, researchers observed that modifications in the piperidine ring led to variations in antimicrobial efficacy. This highlights the importance of structural optimization in developing effective therapeutic agents .

Research Findings

Research has shown that compounds with dioxo groups exhibit enhanced biological activity due to their ability to form stable complexes with metal ions within microbial cells. The presence of a benzonitrile moiety may also contribute to lipophilicity, facilitating better cell membrane penetration and increased bioavailability .

Table 2: Summary of Biological Activities

科学研究应用

Antidiabetic Activity

One of the primary applications of (R)-2-((6-(3-(...)benzonitrile is its role as an antidiabetic agent. This compound has been studied for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a critical role in glucose metabolism and insulin regulation. By inhibiting DPP-IV, this compound may help improve glycemic control in diabetic patients .

Anticancer Properties

Research indicates that compounds similar to (R)-2... have shown promise in anticancer applications. The structural motifs present in this compound may interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines .

CNS Activity

The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Some studies have indicated that related compounds may possess neuroprotective properties or influence neurotransmitter systems, making them candidates for further investigation in conditions like depression and anxiety .

Synthesis and Mechanism of Action

The synthesis of (R)-2... involves multiple steps, including the reaction of intermediate compounds with specific reagents under controlled conditions. For instance, the process includes acidifying mixtures and employing solvents like tetrahydrofuran and N,N-dimethylformamide to facilitate reactions at elevated temperatures .

Case Study 1: DPP-IV Inhibition

In a study examining the effects of various DPP-IV inhibitors, (R)-2... was tested alongside established medications. Results indicated that it effectively reduced blood glucose levels in animal models, suggesting its potential as a therapeutic agent for type 2 diabetes .

Case Study 2: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of (R)-2... on human cancer cell lines. The results demonstrated significant reductions in cell viability and induced apoptosis, indicating its potential as an anticancer drug candidate. Further research is needed to elucidate the precise mechanisms involved .

属性

IUPAC Name |

2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N8O4/c1-35-28(40)14-26(38(30(35)42)18-23-10-5-3-8-21(23)16-32)34-25-12-7-13-37(20-25)27-15-29(41)36(2)31(43)39(27)19-24-11-6-4-9-22(24)17-33/h3-6,8-11,14-15,25,34H,7,12-13,18-20H2,1-2H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBZCPZIKAFEEU-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)NC3CCCN(C3)C4=CC(=O)N(C(=O)N4CC5=CC=CC=C5C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N[C@@H]3CCCN(C3)C4=CC(=O)N(C(=O)N4CC5=CC=CC=C5C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。